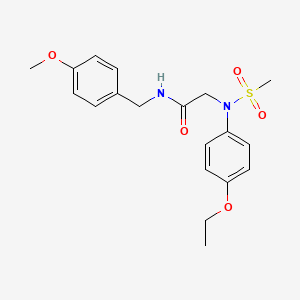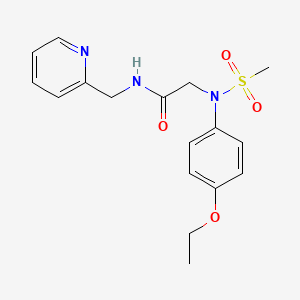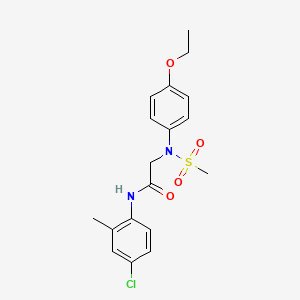![molecular formula C14H11Cl3N2O3S B3460059 N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3460059.png)
N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C14H11Cl3N2O3S. It is a member of the sulfonamide class of compounds, which are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2,4,5-trichloroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen atom. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.
Scientific Research Applications
N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide compounds such as:
Sulfathiazole: Known for its antimicrobial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.
Properties
IUPAC Name |
N-[4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3S/c1-8(20)18-9-2-4-10(5-3-9)23(21,22)19-14-7-12(16)11(15)6-13(14)17/h2-7,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULURSCBNSZWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3459986.png)
![2-methoxy-5-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid](/img/structure/B3459993.png)
![N-[(4-methoxyphenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B3459998.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3460004.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3460010.png)
![2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3460018.png)



![4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3460043.png)
![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
